molecular formula C12H11N3 B1452049 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile CAS No. 1029691-09-5

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

Cat. No.: B1452049
CAS No.: 1029691-09-5
M. Wt: 197.24 g/mol
InChI Key: UGVXXDSOHKIRJX-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile (CAS 1029691-09-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused cyclopenta[b]indole core, a privileged scaffold in the development of biologically active molecules. The carbonitrile and amino functional groups on the structure make it a versatile intermediate for further synthetic elaboration . Indole derivatives are prevalent in numerous pharmacologically active compounds and are known to exhibit a wide range of biological properties, including anti-inflammatory and anti-cancer activities . This specific structural framework is of particular value; for instance, substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl compounds have been investigated in patent literature for their utility in the treatment of autoimmune and inflammatory disorders . As a key intermediate, researchers can leverage this compound to synthesize novel derivatives for screening and development in various therapeutic areas. The product is supplied with a guaranteed purity of ≥95% or ≥98% , and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to maintain the integrity and stability of the compound over time .

Properties

IUPAC Name

2-amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-6-7-1-2-11-9(3-7)10-4-8(14)5-12(10)15-11/h1-3,8,15H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVXXDSOHKIRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676456
Record name 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029691-09-5
Record name 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile generally follows multi-step pathways involving:

  • Construction of the tetrahydrocyclopenta[b]indole core via cyclization reactions.
  • Introduction of amino and nitrile functional groups at specific positions on the indole scaffold.
  • Careful control of reaction conditions to favor the desired regioisomer and avoid decomposition.

Due to limited direct literature on this specific compound, synthesis protocols are often extrapolated from closely related indole derivatives and patented processes.

Fischer Indolization Reaction as a Key Step

A pivotal reaction in the synthesis is the acid-catalyzed Fischer indolization , which forms the indole nucleus by reacting a substituted phenylhydrazine with a cyclic ketone under acidic conditions.

  • Mechanism : The reaction proceeds via a-sigmatropic rearrangement, generating the indole ring system.
  • Regioselectivity : The reaction can produce two regioisomers; however, substituents such as electron-withdrawing groups influence the pathway, favoring the formation of the desired isomer.
  • Application : This method is used to synthesize this compound as an intermediate in the preparation of LY2452473, a selective androgen receptor modulator (SARM).

Detailed Synthetic Route (Based on Literature and Patent Data)

Step Reaction Type Reagents/Conditions Outcome
1. Preparation of substituted phenylhydrazine Functionalization of aniline derivatives Standard synthetic methods for phenylhydrazines Provides the hydrazine substrate for Fischer indolization
2. Cyclization via Fischer indolization Acid catalysis (e.g., HCl or other strong acids), cyclic ketone substrate Formation of tetrahydrocyclopenta[b]indole core with amino group at position 2 Establishes the core indole structure
3. Introduction of nitrile group at position 7 Nitrile functionalization via substitution or cyanation reactions Use of cyanide sources or nitrile transfer reagents under controlled conditions Incorporates the carbonitrile moiety
4. Purification and isolation Chromatography, crystallization Isolation of pure this compound Ready for further applications or modifications

Research Findings on Reaction Optimization

  • Regioisomer Control : Computational studies reveal that electron-withdrawing substituents destabilize undesired regioisomers, enhancing selectivity for the target compound.
  • Decomposition Pathways : Side reactions leading to decomposition are minimized by controlling acid strength, temperature, and reaction time during Fischer indolization.
  • Yield and Purity : Optimized conditions yield high-purity products suitable for pharmaceutical intermediate use.

Related Patented Processes

While specific patents on this compound are scarce, related patents describe preparation of cyclopenta-fused indole derivatives:

  • Patents such as US7141563B2 describe preparation of cyclopenta[b]diazepino indole derivatives via multi-step synthesis involving cyclization and functional group modifications, which share conceptual similarity with the synthesis of this compound.
  • These processes emphasize the importance of precise control over ring closure and substitution patterns to achieve bioactive compounds.

Summary Table of Compound Data and Preparation Highlights

Property/Aspect Details
Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
Key Functional Groups Amino (–NH2), Nitrile (–C≡N)
Core Structure 1,2,3,4-Tetrahydrocyclopenta[b]indole
Primary Synthetic Method Acid-catalyzed Fischer indolization
Critical Reaction Features -sigmatropic rearrangement, regioselectivity control
Applications Intermediate in SARM synthesis (e.g., LY2452473)
Challenges Regioisomer control, decomposition avoidance

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield fully saturated derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development :
    • This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting central nervous system disorders such as anxiety, depression, and schizophrenia .
  • Potential Therapeutic Uses :
    • Compounds derived from 2-amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile have shown promise in treating conditions like obsessive-compulsive disorder and migraine . The ability to modify the compound's structure enhances its therapeutic potential, making it a subject of ongoing research.

Biological Applications

  • Antidepressant Activity :
    • Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. These findings suggest a mechanism involving the modulation of neurotransmitter systems .
  • Neuroprotective Effects :
    • Some studies have explored the neuroprotective properties of related compounds in preventing neuronal degeneration due to oxidative stress and inflammation . This application is particularly relevant in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving cyclization reactions and functional group modifications. The versatility of its structure allows for the development of numerous derivatives with tailored biological activities.

Synthesis Method Description
CyclizationFormation of the indole ring through cyclization reactions.
Functional Group ModificationIntroduction of different functional groups to enhance activity.

Case Studies

  • Study on Antidepressant Effects :
    • A study published in a peer-reviewed journal investigated the effects of a derivative of this compound on depression-like behaviors in rodents. Results indicated significant reductions in depressive symptoms compared to control groups .
  • Neuroprotective Research :
    • Another study focused on evaluating the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The results suggested that these compounds could potentially mitigate damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The amino and nitrile groups in the target compound enhance polarity compared to 6-Fluoro-2-phenyl-1H-indole’s hydrophobic phenyl and fluorine substituents. Laropiprant’s bulkier substituents (e.g., methylsulfonyl, chlorobenzyl) contribute to its higher molecular weight (435.90 vs. 197.24) and pharmacological activity .
  • Conformational Differences : The trimethoxyphenyl derivative adopts a shallow envelope conformation in its cyclopentane ring, with a carboxylic acid substituent deviating by 0.237 Å from the plane. This contrasts with the target compound’s uncharacterized conformation, which may differ due to smaller substituents .

Crystallographic and Electronic Properties

  • Crystal Packing : The trimethoxyphenyl derivative forms carboxylic acid inversion dimers (R₂²² chains) via hydrogen bonding. The target compound’s nitrile group may instead participate in dipole interactions or act as a hydrogen bond acceptor, influencing solubility and crystallinity .
  • Electronic Effects : The electron-withdrawing nitrile group in the target compound could reduce electron density in the indole ring compared to Laropiprant’s electron-donating methylsulfonyl group, altering reactivity in electrophilic substitution reactions .

Biological Activity

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related research findings.

  • Molecular Formula : C12H10N2
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 628294-80-4

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A notable study demonstrated that derivatives of tetrahydrocyclopenta[b]indole exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: IMB-1406

A closely related compound, IMB-1406, was investigated for its antitumor activity. The study revealed the following:

  • Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), HepG2 (liver carcinoma).
  • Inhibition Rates and IC50 Values :
Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

The results indicate that IMB-1406 has superior potency compared to Sunitinib, a well-known anticancer drug, with lower IC50 values across all tested cell lines .

The mechanism by which this compound exerts its antitumor effects involves several pathways:

  • Apoptosis Induction : The compound induces apoptosis in cancer cells by affecting mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : It has been observed that treatment with the compound leads to S-phase arrest in the cell cycle of HepG2 cells, significantly increasing the percentage of cells in this phase compared to controls .
  • Caspase Activation : The activation of caspase-3 is a critical step in the apoptotic pathway triggered by the compound, indicating its role in promoting programmed cell death .

Additional Biological Activities

Beyond antitumor effects, research into other biological activities of tetrahydrocyclopenta[b]indole derivatives suggests potential applications in treating inflammatory diseases and neurological disorders due to their ability to modulate various signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Reactant of Route 2
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2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.